2-Amino-2-cyclopropylpropan-1-ol
Description
Historical Context and Initial Significance in Synthetic Methodologies
The historical significance of 2-Amino-2-cyclopropylpropan-1-ol is best understood within the larger narrative of cyclopropane (B1198618) chemistry and the development of synthetic methodologies for amino alcohols. The cyclopropane ring, once considered a chemical curiosity due to its high ring strain, is now recognized as a valuable component in a diverse array of natural products and pharmacologically active compounds. nih.gov The development of methods for the stereoselective synthesis of cyclopropanes, such as the Simmons-Smith reaction, has been a pivotal achievement in organic chemistry. nih.gov
The synthesis of α,α-disubstituted α-amino acids and their derivatives has been a long-standing challenge due to the steric hindrance around the quaternary carbon center. nih.govresearchgate.net Consequently, the development of synthetic routes to compounds like this compound is tied to the broader advancements in creating sterically congested chiral centers. Early methods for synthesizing similar amino alcohols often involved the reduction of corresponding amino acid derivatives or the ring-opening of epoxides with amines. google.comyoutube.com More recent strategies focus on stereoselective additions to imines or the use of chiral auxiliaries to control the stereochemistry of the newly formed chiral center. nih.gov
Structural Features and Unique Chemical Environment
The structure of this compound presents a unique chemical environment arising from the interplay of its constituent functional groups and stereochemistry.
Key Structural Features:
Quaternary Stereocenter: The central carbon atom is a quaternary stereocenter, bonded to four different groups: a cyclopropyl (B3062369) ring, a methyl group, an amino group, and a hydroxymethyl group. This steric congestion significantly influences the molecule's reactivity and conformational preferences. nih.gov
Amino Alcohol Moiety: The vicinal amino and hydroxyl groups can participate in intramolecular hydrogen bonding, which can influence the molecule's conformation and physical properties. frontiersin.org This arrangement is a common pharmacophore in many biologically active molecules. mdpi.com
Spectroscopic Data (Predicted):
| Spectroscopic Data | Interactive Data Table |
| 1H NMR | The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons (typically in the upfield region around 0-1 ppm), the methyl protons, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the amino and hydroxyl groups. |
| 13C NMR | The carbon NMR spectrum would display signals for the quaternary carbon, the methyl carbon, the methylene carbon, and the carbons of the cyclopropyl ring. The chemical shift of the quaternary carbon would be of particular interest due to the diverse substituents. |
| IR Spectroscopy | The infrared spectrum would be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm-1), C-H stretching of the cyclopropyl and methyl groups, and C-O and C-N stretching vibrations. |
These structural features contribute to a molecule with a defined three-dimensional shape and specific electronic properties, making it an attractive building block for creating more complex molecular architectures.
Overview of Research Trajectories and Academic Relevance
The academic relevance of this compound and related structures stems from their potential applications in several areas of chemical research.
Medicinal Chemistry: Cyclopropane-containing amino acids and amino alcohols are incorporated into peptides to create conformationally constrained analogues. This can lead to peptides with enhanced metabolic stability and receptor binding affinity. nih.gov The α,α-disubstitution pattern is also known to induce helical or turn conformations in peptides. nih.gov Furthermore, amino alcohols are key components of many pharmaceuticals. nih.gov
Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands for metal catalysts in asymmetric synthesis. The rigid and sterically defined structure of this compound could be advantageous in creating highly stereoselective catalysts.
Materials Science: The unique conformational properties and potential for hydrogen bonding make such molecules interesting candidates for the development of novel materials with specific self-assembly properties.
While specific research focused solely on this compound is limited, the broader classes of compounds to which it belongs are areas of active investigation. The synthesis and application of α,α-disubstituted amino acids and cyclopropane-containing molecules continue to be significant topics in contemporary organic chemistry. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-cyclopropylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(7,4-8)5-2-3-5/h5,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHUVSBQEHYCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184403-67-5 | |
| Record name | 2-amino-2-cyclopropylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Amino 2 Cyclopropylpropan 1 Ol and Its Stereoisomers
Enantioselective Synthesis Strategies
The creation of a single enantiomer of 2-amino-2-cyclopropylpropan-1-ol requires precise control over the formation of the chiral center. Several powerful strategies have been developed to achieve this, each with its own set of advantages and applications.
Asymmetric Catalysis in Carbon-Carbon Bond Formation Leading to Precursors
Asymmetric catalysis is a cornerstone of modern enantioselective synthesis, enabling the formation of chiral molecules from achiral starting materials with high efficiency and enantioselectivity. For the synthesis of this compound precursors, catalytic asymmetric methods can be employed to establish the crucial carbon-carbon bonds that define the cyclopropane (B1198618) ring or to introduce functionality that can be later converted to the desired amino and alcohol groups.
One prominent approach involves the catalytic asymmetric cyclopropanation of alkenes. rochester.edu Engineered enzymes, such as variants of myoglobin, have demonstrated the ability to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketone carbene donors. rochester.edu This biocatalytic method can be adapted to produce chiral cyclopropyl (B3062369) ketones, which are versatile intermediates that can be further elaborated to this compound.
Another powerful strategy is the use of metal-catalyzed asymmetric additions to prochiral substrates. For instance, copper-catalyzed asymmetric reductive coupling of ketones and allenes can generate chiral vicinal aminoalcohol synthons. sieberresearchgrp.com This methodology could be applied to a suitably substituted cyclopropyl ketone to introduce the amino and hydroxymethyl functionalities in a stereocontrolled manner.
| Catalyst System | Substrate Type | Product Type | Typical Enantiomeric Excess (ee) |
| Engineered Myoglobin | Vinylarene + Diazoketone | Chiral Cyclopropyl Ketone | >95% |
| Cu-Catalyst with Chiral Ligand | Ketone + Allene | Chiral Vicinal Aminoalcohol | 90-99% |
| (DHQD)2AQN | α-Purine Acrylate + α-Bromo-Carboxylic Ester | Chiral Cyclopropyl Purine Nucleoside Analogue | 93-97% |
This table presents typical data for analogous reactions and illustrates the potential of these methods for the synthesis of chiral precursors to this compound.
Chiral Pool Approaches from Cyclopropyl-Containing Synthons
The chiral pool provides a collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. nih.gov These can serve as valuable starting materials for the synthesis of complex chiral molecules. For the synthesis of this compound, chiral cyclopropyl-containing building blocks derived from the chiral pool are of particular interest.
Naturally occurring or synthetically accessible enantiopure cyclopropane-containing amino acids are ideal starting points. researchgate.net For example, derivatives of 1-aminocyclopropanecarboxylic acid (ACC) can be utilized. researchgate.net The carboxylic acid functionality can be selectively reduced to the corresponding primary alcohol, yielding the desired this compound skeleton while preserving the stereochemical integrity of the chiral center.
| Chiral Synthon | Transformation | Target Moiety | Key Advantage |
| (R)- or (S)-1-Aminocyclopropane-1-carboxylic acid | Reduction of carboxylic acid | (R)- or (S)-2-Amino-2-cyclopropylpropan-1-ol | Retention of stereochemistry |
| Chiral cyclopropyl lactone | Aminolysis and reduction | This compound | Access to different stereoisomers |
This table illustrates hypothetical chiral pool strategies for the synthesis of this compound.
Enzyme-Mediated Biocatalytic Pathways
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. mdpi.com Enzymes can operate under mild reaction conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity. nih.govmdpi.com For the synthesis of chiral this compound, several biocatalytic strategies can be envisioned.
Transaminases are a class of enzymes that can catalyze the asymmetric amination of ketones to produce chiral amines. A prochiral cyclopropyl methyl ketone could be a suitable substrate for a transaminase to generate a chiral aminocyclopropane intermediate, which can then be further functionalized. Multi-step biocatalytic cascades have also been developed for the synthesis of chiral amino alcohols, combining the actions of different enzymes in a one-pot setup. researchgate.net For example, a cascade involving a transketolase and a transaminase could potentially be engineered to produce the target molecule from simple achiral precursors. researchgate.net
| Enzyme Class | Reaction Type | Substrate Example | Product Feature |
| Transaminase | Asymmetric amination | Cyclopropyl methyl ketone | Chiral amine |
| Lipase | Kinetic resolution | Racemic this compound ester | Enantiomerically enriched alcohol |
| Hydroxylase | C-H hydroxylation | Chiral cyclopropyl amine | Introduction of hydroxyl group |
This table provides examples of how different enzyme classes could be applied in the synthesis of this compound.
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct a stereoselective transformation. nih.gov After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. This strategy is particularly useful for the synthesis of complex molecules with multiple stereocenters. nih.govnih.gov
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a cyclopropanecarboxylic acid. nih.gov Subsequent diastereoselective alkylation or amination at the α-position, followed by removal of the auxiliary and reduction of the carbonyl group, would yield the enantiomerically enriched target molecule. 1,2-Amino alcohols and their heterocyclic derivatives are themselves important chiral auxiliaries in asymmetric synthesis. nih.gov
| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (d.r.) |
| Evans Oxazolidinone | Diastereoselective alkylation | >95:5 |
| Pseudoephedrine Amide | Diastereoselective α-amination | >90:10 |
This table shows typical diastereoselectivities achieved with common chiral auxiliaries in analogous transformations.
Diastereoselective Synthesis Approaches
When a molecule contains more than one stereocenter, controlling the relative stereochemistry between them is crucial. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. For derivatives of this compound that may contain additional stereocenters on the cyclopropane ring or as substituents, diastereoselective methods are essential.
One approach involves the diastereoselective cyclopropanation of a chiral alkene. The existing chirality in the alkene substrate can direct the approach of the cyclopropanating agent, leading to the preferential formation of one diastereomer. For example, the cyclopropanation of dehydroamino acids can be controlled to produce cyclopropane amino acid derivatives with good diastereoselectivity. researchgate.net
Another strategy is the diastereoselective functionalization of a pre-existing cyclopropane ring. For instance, the reductive amination of a substituted 2-oxo-1,3-propanediol, which can be derived from Morita-Baylis-Hillman adducts, has been shown to proceed with high diastereoselectivity to yield anti-2-amino-1,3-propanediols. scielo.br A similar approach could be adapted for cyclopropyl-containing substrates.
Multi-Component Reactions Incorporating this compound Moieties
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.gov MCRs are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. nih.gov
The Strecker reaction, a classic MCR, involves the reaction of an aldehyde or ketone with an amine and a cyanide source to produce an α-aminonitrile, which can be hydrolyzed to the corresponding α-amino acid. mdpi.com A cyclopropyl methyl ketone could serve as the ketone component in a Strecker reaction to generate a precursor to this compound.
Another versatile MCR is the Ugi reaction, which combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov By carefully choosing the starting materials, it is possible to construct complex molecules containing the this compound scaffold in a single step.
| Multi-Component Reaction | Key Reactants | Product Type |
| Strecker Reaction | Ketone, Amine, Cyanide | α-Aminonitrile |
| Ugi Reaction | Ketone, Amine, Isocyanide, Carboxylic Acid | Bis-amide |
| Mannich Reaction | Aldehyde, Amine, Active Hydrogen Compound | β-Amino Ketone |
This table summarizes key multi-component reactions and their potential application in synthesizing derivatives of this compound.
Optimization of Reaction Conditions and Yield for Scalable Synthesis
The scalable synthesis of this compound and its stereoisomers is contingent on a multitude of factors. A systematic approach to optimizing these conditions is crucial for maximizing yield and ensuring the economic feasibility of the process. While specific data for the large-scale synthesis of this compound is not extensively documented in publicly available literature, the principles of reaction optimization can be illustrated through analogous amino alcohol syntheses.
Solvent Effects and Reaction Kinetics
The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, selectivity, and even the equilibrium position of a reaction. In the synthesis of amino alcohols, the solvent's polarity, proticity, and boiling point play significant roles.
For instance, in the aminolysis of epoxides, a common route to β-amino alcohols, polar protic solvents like water and alcohols can facilitate the reaction by stabilizing charged intermediates and participating in proton transfer steps. Research on the aminolysis of various epoxides has shown that a mixture of polar solvents can be highly effective. In some cases, solvent-free conditions have also proven to be efficient, offering advantages in terms of reduced waste and simplified purification.
Illustrative Data on Solvent Effects for a Related Amino Alcohol Synthesis:
| Solvent System | Product Yield (%) | Reaction Time (h) | Reference Compound |
| Water | High | 2-4 | Generic Epoxide Aminolysis |
| Methanol/Water | High | 3-5 | Generic Epoxide Aminolysis |
| Acetonitrile/Water | Optimal for some catalytic systems | 16 | Oxyamination of 1-hexene (B165129) rsc.org |
| Dichloromethane | Variable | 0.5 (for intermediate step) | Oxyamination of 1-hexene rsc.org |
| Toluene | Used in specific steps | 24-48 | Synthesis of axially chiral amino alcohol nih.gov |
| Solvent-free | Excellent | Variable | Zinc(II) catalyzed epoxide opening organic-chemistry.org |
This table is illustrative and based on general findings for amino alcohol synthesis; specific results for this compound may vary.
Catalyst Screening and Loading Optimization
Catalysis is a cornerstone of modern chemical synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the synthesis of amino alcohols, various catalysts, including metal-based and organocatalysts, have been explored.
Catalyst screening is the process of identifying the most effective catalyst for a given transformation. This involves testing a range of catalysts under standardized conditions and evaluating their performance based on yield, selectivity, and turnover number. Once a lead catalyst is identified, optimizing its loading is crucial. High catalyst loading can be costly and may lead to side reactions or purification challenges, while insufficient loading can result in slow reaction rates and low conversion.
For example, in the synthesis of β-amino alcohols via epoxide opening, zinc(II) perchlorate (B79767) hexahydrate has been shown to be a highly efficient catalyst under solvent-free conditions. organic-chemistry.org In other systems, scandium triflates have been used to catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines in water, demonstrating excellent enantioselectivities with a chiral bipyridine ligand. organic-chemistry.org
Illustrative Data on Catalyst Screening for a Related Amino Alcohol Synthesis:
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) | Reference Reaction |
| Zinc(II) Perchlorate Hexahydrate | Not specified | High | N/A | Epoxide opening with amines organic-chemistry.org |
| Sc(OSO3C12H25)3 / Chiral Bipyridine | 1.2 | High | Excellent | Asymmetric ring-opening of meso-epoxides organic-chemistry.org |
| Calcium Trifluoromethanesulfonate | Not specified | High | N/A (high stereoselectivity) | Aminolysis of epoxides organic-chemistry.org |
| Silica Gel | N/A (as support/catalyst) | Good | N/A | Epoxide opening with amines organic-chemistry.org |
| Rh(II) carboxylates | Not specified | Moderate | Moderate (up to 82:18 er) | 1,3-dipolar cycloaddition diva-portal.org |
This table is illustrative and based on findings for related amino alcohol syntheses; specific results for this compound may vary.
Temperature and Pressure Dependency
Temperature and pressure are fundamental reaction parameters that significantly impact reaction rates and equilibria. For many organic reactions, an increase in temperature leads to a higher reaction rate, as described by the Arrhenius equation. However, elevated temperatures can also promote side reactions, decomposition of products or reactants, and may negatively affect stereoselectivity. Therefore, finding the optimal temperature is a critical aspect of process development.
In the synthesis of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine, the reaction with hydrochloric acid can be carried out at temperatures greater than 80°C in an autoclave under pressures ranging from 3 to 45 bar. google.com Alternatively, the reaction can be performed at atmospheric pressure under reflux, but this requires a significantly longer reaction time (30 to 60 hours). google.com This illustrates the trade-off between reaction time and the need for specialized high-pressure equipment.
The distillation of the final product is also highly dependent on pressure. For (S)-2-amino-1-propanol, the final distillation is advantageously carried out under reduced pressure (2 to 6 mbar) to avoid thermal decomposition of the product. google.comjustia.com
Illustrative Data on Temperature and Pressure Effects for a Related Amino Alcohol Synthesis:
| Temperature (°C) | Pressure (bar) | Reaction Time (h) | Outcome | Reference Compound |
| > 80 | 3 - 45 | 1 - 12 | Efficient conversion | (S)-2-amino-1-propanol hydrochloride synthesis google.com |
| Reflux (Atmospheric) | Atmospheric | 30 - 60 | Slower conversion | (S)-2-amino-1-propanol hydrochloride synthesis google.com |
| Room Temperature | Atmospheric | 16 | Optimal for some catalytic systems | Oxyamination of 1-hexene rsc.org |
| 0 to -20 | Atmospheric | Variable | Attempted to improve selectivity, no improvement seen | AgOAc/PPh3-catalyzed cycloaddition diva-portal.org |
| 50 - 200 | Not specified | Not specified | Ammonolysis reaction | 2-aminopropanol synthesis google.com |
This table is illustrative and based on findings for related amino alcohol syntheses; specific results for this compound may vary.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. While specific green synthesis routes for this particular molecule are not widely reported, the twelve principles of green chemistry provide a framework for its potential eco-friendly production.
Key principles that could be applied include:
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Selecting solvents that are less hazardous and can be recycled. The use of water as a solvent, as seen in some amino alcohol syntheses, is a prime example. organic-chemistry.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.
Reduce Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation.
Catalysis: Utilizing catalytic reagents in small quantities over stoichiometric reagents to improve efficiency and reduce waste.
For instance, a greener synthesis of this compound could potentially involve a catalytic, one-pot reaction from readily available starting materials, using a non-toxic and recyclable solvent, and operating under mild reaction conditions. The development of such a process would align with the core tenets of green chemistry, leading to a more sustainable chemical industry.
Reactivity Profiles and Derivatization Strategies of 2 Amino 2 Cyclopropylpropan 1 Ol
Transformations at the Amino Functionality
The primary amino group in 2-Amino-2-cyclopropylpropan-1-ol is a key site for a variety of chemical modifications. Its reactivity is influenced by the steric hindrance imposed by the adjacent quaternary center.
The nucleophilic nature of the primary amine allows for both acylation and alkylation.
Acylation typically involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form amides. Due to the higher nucleophilicity of the amine compared to the alcohol, selective N-acylation can often be achieved. The reaction of amino acids with acylating agents is a well-established transformation. pearson.com
Alkylation of the amino group can be accomplished using alkyl halides. However, direct alkylation of amines can sometimes lead to over-alkylation, yielding mixtures of primary, secondary, and tertiary amines. youtube.com A common issue with hindered amino alcohols is the potential for racemization if there is a chiral center, which can sometimes be mitigated by using specific bases and protecting groups. nih.govnih.gov Modern methods like hydrogen-borrowing catalysis, which use alcohols as alkylating agents with a suitable metal catalyst, offer a more controlled and environmentally friendly approach to N-alkylation. nih.govnih.govrsc.org For sterically hindered amines, these reactions can provide good yields of the desired N-alkylated products.
| Reaction Type | Reagent/Catalyst | Product Type | Notes |
| N-Acylation | Acyl Chloride (R-COCl) | N-Acyl-2-amino-2-cyclopropylpropan-1-ol | Generally proceeds readily. |
| Acetic Anhydride | N-Acetyl derivative | A common and efficient acylation. | |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-amino-2-cyclopropylpropan-1-ol | Risk of over-alkylation. Using a large excess of the amine can favor mono-alkylation. youtube.com |
| Alcohol (R-OH) / Metal Catalyst | N-Alkyl-2-amino-2-cyclopropylpropan-1-ol | "Hydrogen-borrowing" catalysis offers a green alternative. nih.govnih.govrsc.org |
The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction typically requires the removal of water to drive the equilibrium towards the imine product. masterorganicchemistry.com
Given the presence of both an amino and a hydroxyl group in a 1,2-relationship, the compound can undergo intramolecular cyclization reactions. Reaction with aldehydes or ketones can lead to the formation of a five-membered heterocyclic ring system known as an oxazolidine (B1195125). wikipedia.org This transformation is essentially an intramolecular condensation, forming a hemiaminal intermediate which then cyclizes. The formation of oxazolidines from amino alcohols is a well-documented process. wikipedia.org
| Reaction Type | Reagent | Product Type | Notes |
| Imine Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine | Reversible reaction; often requires removal of water. masterorganicchemistry.com |
| Oxazolidine Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Oxazolidine derivative | An intramolecular cyclization involving both the amino and hydroxyl groups. wikipedia.org |
Beyond simple acylation, the amino group can participate in amide bond formation with carboxylic acids. This typically requires the use of coupling reagents, such as carbodiimides (e.g., DCC) or other peptide coupling agents, to activate the carboxylic acid. luxembourg-bio.com This approach is fundamental in peptide synthesis. nih.gov
The formation of urea (B33335) derivatives can be achieved by reacting the amino group with isocyanates. The nucleophilic amine attacks the electrophilic carbon of the isocyanate to yield the corresponding substituted urea. Another method involves the reaction of the amino alcohol with urea in the presence of a suitable catalyst to form cyclic ureas or urethanes. rsc.org
| Reaction Type | Reagent/Catalyst | Product Type | Notes |
| Amide Formation | Carboxylic Acid (R-COOH) / Coupling Agent (e.g., DCC) | Amide | A standard method in peptide and organic synthesis. luxembourg-bio.comnih.gov |
| Urea Formation | Isocyanate (R-N=C=O) | Substituted Urea | A direct and efficient method for urea synthesis. |
| Urea / Catalyst | Cyclic Urea/Urethane | A greener approach using urea as a carbonyl source. rsc.org |
Reactions Involving the Hydroxyl Group
The primary hydroxyl group offers another site for derivatization, allowing for the synthesis of ethers and esters.
Esterification of the primary alcohol can be performed by reacting it with carboxylic acids under acidic conditions (Fischer esterification) or, more commonly, with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. pearson.comnih.gov When reacting with these aggressive reagents, the amino group must typically be protected (e.g., as an amide or carbamate) to ensure selective O-acylation. However, chemoselective O-acylation of amino alcohols can sometimes be achieved using metal ion catalysis, which can preferentially activate the alcohol. nih.gov
Etherification , such as in the Williamson ether synthesis, generally involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. youtube.com Selective O-alkylation in the presence of a free amine can be challenging, and protection of the amine is often required. Phenols, being more acidic, are generally easier to alkylate selectively at the oxygen than aliphatic alcohols in the presence of an amine. youtube.com
| Reaction Type | Reagent/Catalyst | Product Type | Notes |
| Esterification | Carboxylic Acid / Acid Catalyst | Ester | Fischer esterification; equilibrium process. pearson.com |
| Acyl Chloride / Base | Ester | Requires protection of the amino group to prevent N-acylation. | |
| Etherification | Alkyl Halide / Strong Base | Ether | Williamson ether synthesis; requires protection of the amine. youtube.com |
Oxidation of the primary alcohol in this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to produce the corresponding aldehyde, 2-amino-2-cyclopropylpropanal. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the carboxylic acid, 2-amino-2-cyclopropylpropanoic acid. In all oxidation reactions, the amino group may need to be protected to prevent undesired side reactions.
Reduction of this compound itself is not a common transformation as the alcohol is already in a reduced state. However, derivatives of the compound can be reduced. For example, if the alcohol is first oxidized to an aldehyde or carboxylic acid, these functionalities can then be reduced back to the alcohol. More relevantly, an ester or amide derivative formed at the hydroxyl or amino group could be reduced. For instance, an amide formed via acylation of the amino group could be reduced to a secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
| Reaction Type | Reagent | Product Type | Notes |
| Oxidation (Mild) | PCC, Swern, or Dess-Martin Oxidation | Aldehyde | Requires protection of the amino group. |
| Oxidation (Strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid | Requires protection of the amino group. |
| Reduction of Amide Derivative | LiAlH₄ | Secondary Amine | Reduces the carbonyl of an N-acyl derivative. |
Cyclization Reactions
The vicinal amino alcohol functionality of this compound is a key structural feature that readily participates in cyclization reactions to form various five-membered heterocyclic rings, most notably oxazolines and oxazolidinones. These reactions leverage the nucleophilicity of the amino and hydroxyl groups.
Oxazoline (B21484) Formation: 2-Oxazolines can be synthesized from 2-amino alcohols through several established methods. wikipedia.org The reaction of this compound with acyl chlorides or carboxylic acids (often activated in situ with reagents like thionyl chloride) proceeds via cyclodehydration to yield 4-cyclopropyl-4-methyl-2-substituted-oxazolines. wikipedia.org Alternatively, condensation with an aldehyde produces an intermediate oxazolidine, which can be oxidized using agents like N-bromosuccinimide (NBS) to the corresponding oxazoline. organic-chemistry.org This one-pot synthesis is known for its mild conditions and high yields. organic-chemistry.org The chirality of the amino alcohol can be transferred to the oxazoline ring, making this a valuable route for asymmetric synthesis. wikipedia.org
Oxazolidinone Formation: The synthesis of 2-oxazolidinones from 1,2-amino alcohols can be achieved using various carbonyl sources. researchgate.net Reaction with phosgene (B1210022) or its equivalents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), is a common method. researchgate.net Furthermore, oxidative cyclocarbonylation using a palladium catalyst or reactions with diethyl carbonate can also yield the desired 4-cyclopropyl-4-methyl-oxazolidin-2-one. researchgate.net These heterocyclic systems are significant structural motifs in medicinal chemistry, notably in antibiotics like linezolid. arkat-usa.org
| Product Heterocycle | Reactant for this compound | General Conditions |
| Oxazoline | Acyl Chloride or Carboxylic Acid | In situ activation (e.g., SOCl2), room temperature. wikipedia.org |
| Oxazoline | Aldehyde | Condensation followed by oxidation (e.g., NBS). organic-chemistry.org |
| Oxazolidinone | Phosgene, CDI, Diethyl Carbonate | Base-mediated cyclization. researchgate.net |
| Oxazolidinone | Carbon Dioxide | Catalytic processes (e.g., Pd/C). researchgate.netmdpi.com |
Chemical Modifications of the Cyclopropyl (B3062369) Moiety
The cyclopropyl ring imparts unique steric and electronic properties to the molecule and serves as a site for further chemical modification. digitellinc.com Its high ring strain makes it susceptible to ring-opening reactions, while its C-H bonds can be targets for functionalization.
Ring-Opening Reactions
The three-membered ring of cyclopropyl groups can be opened under various conditions, including catalytic hydrogenation, acid-promoted reactions, or radical-mediated processes. core.ac.uknih.gov For this compound, such reactions would lead to the formation of acyclic products. For instance, treatment with a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP) could promote ring-opening to form homoallylic amines or alcohols. researchgate.net Radical-induced ring-opening, initiated by a radical species, could also cleave the C-C bonds of the cyclopropane (B1198618), leading to a variety of functionalized products depending on the specific reaction conditions and trapping agents used. nih.gov
| Reaction Type | Reagents/Conditions | Potential Product Type |
| Acid-Catalyzed | Brønsted Acid (e.g., in HFIP) | Homoallylic amine/alcohol derivatives. researchgate.net |
| Radical-Mediated | Radical Initiator (e.g., AIBN), Trapping Agent | Functionalized acyclic amines. nih.gov |
| Reductive Opening | Metal-Ammonia (e.g., Li/NH3) | Branched alkyl amines. core.ac.uk |
Functionalization of the Cyclopropyl Ring
While direct C-H functionalization of an unactivated cyclopropane ring is challenging, modern synthetic methods are emerging to address this. digitellinc.com For a molecule like this compound, the amino and hydroxyl groups would likely require protection before attempting to functionalize the cyclopropyl ring to avoid competing reactions. Following protection, strategies such as transition-metal-catalyzed C-H activation could potentially be employed to introduce new functional groups onto the cyclopropyl ring. Such modifications would allow for the synthesis of a diverse range of analogs with altered steric and electronic properties.
Cascade and Tandem Reactions Utilizing Multiple Reactive Sites
The presence of multiple reactive sites—the amino group, the hydroxyl group, and the cyclopropyl ring—in this compound makes it an ideal candidate for cascade or tandem reactions. nih.gov These reactions involve a sequence of intramolecular and/or intermolecular transformations where the product of one step becomes the substrate for the next, allowing for the rapid construction of complex molecular architectures from a simple starting material.
A hypothetical cascade reaction could be initiated by the formation of an oxazoline or oxazolidinone as described in section 4.2.3. Subsequent activation of the cyclopropyl ring, perhaps by an intramolecularly delivered catalyst or reagent, could trigger a ring-opening or rearrangement. For example, a reaction could be designed where an initial cyclization is followed by a metal-catalyzed ring expansion involving the cyclopropyl group, leading to the formation of larger heterocyclic systems. Such complex transformations, forming multiple bonds in a single operation, are highly sought after in modern organic synthesis for their efficiency. nih.govresearchgate.net
Applications of 2 Amino 2 Cyclopropylpropan 1 Ol in Advanced Synthetic Organic Chemistry
As a Chiral Building Block for Complex Molecules
The bifunctional nature of 2-Amino-2-cyclopropylpropan-1-ol, possessing both a nucleophilic amine and a hydroxyl group, makes it an ideal starting material for constructing more complex molecular architectures. The presence of the rigid cyclopropyl (B3062369) group at the quaternary stereocenter provides significant conformational constraint, a feature highly sought after in medicinal chemistry and materials science.
Synthesis of Nitrogen-Containing Heterocycles
One of the most direct applications of 1,2-amino alcohols like this compound is in the synthesis of nitrogen-containing heterocycles, particularly oxazolines. The synthesis of 2-oxazoline rings is a well-established transformation that typically proceeds via the cyclization of a 2-amino alcohol with various functional groups. wikipedia.org For instance, the reaction of an amino alcohol with a carboxylic acid or its derivative (like an acyl chloride) leads to an amide intermediate, which then undergoes intramolecular cyclization to form the oxazoline (B21484) ring. wikipedia.org
Alternatively, a one-pot method involves the condensation of an amino alcohol with an aldehyde to form an oxazolidine (B1195125) intermediate, which is then oxidized using reagents like N-bromosuccinimide (NBS) to yield the corresponding oxazoline. organic-chemistry.org This transformation is known for its mild conditions and high yields. organic-chemistry.org Applying this to this compound would yield a 4-cyclopropyl-4-methyl-2-substituted-oxazoline, a rigid heterocyclic system that can serve as a chiral ligand or a key structural motif in larger molecules.
Construction of Biologically Active Compounds
The cyclopropyl group is a key structural motif in numerous pharmaceuticals and biologically active compounds. marquette.edu Its incorporation can lead to improved metabolic stability, enhanced potency, and better control over molecular conformation. The 2-amino-1-ol backbone is also a common feature in many pharmaceutical agents. nih.gov The combination of these two features in this compound makes it an attractive building block for medicinal chemistry.
For example, cyclopropane-containing amino acids and their derivatives are found in drugs targeting hepatitis C and have been investigated for various other therapeutic applications. thieme-connect.de The rigid cyclopropyl group can act as a non-classical bioisostere for other groups, such as a phenyl ring or an isopropyl group, while introducing unique spatial arrangements. The synthesis of novel analogs of existing drugs or new chemical entities could utilize this compound to explore new regions of chemical space and optimize biological activity.
Application in Natural Product Synthesis
Cyclopropane (B1198618) rings are found in a wide array of natural products, including terpenes, alkaloids, and fatty acid metabolites. marquette.edursc.org The synthesis of these complex molecules often requires chiral building blocks that can introduce the cyclopropyl moiety with high stereocontrol. rsc.org While direct incorporation of this compound into a known natural product synthesis has not been widely reported, its structural features make it a highly relevant potential precursor.
Many natural products contain intricate stereochemical arrays, and the use of a conformationally rigid, stereochemically defined building block like this compound could simplify synthetic routes by setting a key stereocenter early in the synthesis. Its functional handles (amine and alcohol) allow for versatile elaboration into the more complex structures found in nature.
Role as a Chiral Ligand in Asymmetric Catalysis
Perhaps the most significant application of chiral amino alcohols is their use as precursors to chiral ligands for transition-metal-catalyzed asymmetric reactions. The stereocenter adjacent to the coordinating nitrogen atom can effectively influence the selectivity of reactions occurring at the metal center. wikipedia.org
Design and Synthesis of this compound-Derived Ligands
A prominent class of ligands derived from amino alcohols are phosphinooxazolines (PHOX ligands). These are P,N-type ligands that have proven highly effective in a multitude of asymmetric reactions, including hydrogenations and Heck reactions. nih.govorgsyn.org The synthesis of a PHOX ligand typically begins with the formation of an oxazoline ring from the amino alcohol, as described in section 5.1.1. The subsequent step involves introducing a diarylphosphine group onto an aromatic ring attached to the oxazoline. caltech.edu
A study on the rational design of PHOX ligands with a rigid cyclopropyl backbone demonstrated a synthetic route that can be adapted for this compound. nih.govdoaj.org The general, adaptable synthesis is as follows:
Oxazoline Formation: The amino alcohol is condensed with 2-bromobenzonitrile (B47965) to form the corresponding oxazoline.
Phosphine (B1218219) Introduction: The resulting bromo-substituted oxazoline is then coupled with a phosphine, such as diphenylphosphine, using a copper-catalyzed P-C bond-forming reaction. This method is highly modular, allowing for the synthesis of a variety of ligands with different steric and electronic properties. caltech.edu
This synthetic strategy would convert this compound into a novel cyclopropyl-containing PHOX ligand, where the cyclopropyl and methyl groups at the C4 position of the oxazoline ring would provide a unique steric environment around the metal center.
Table 1: Synthesis of a Cyclopropane-Based PHOX Ligand Analog This table is based on the synthesis of a closely related cyclopropyl PHOX ligand and illustrates the expected reaction pathway. nih.gov
| Step | Reactants | Product | Purpose |
| 1 | 1-Amino-2,2-dimethylcyclopropanemethanol, 2-Bromobenzonitrile | (S)-2-(2-Bromophenyl)-4-(2,2-dimethylcyclopropyl)oxazoline | Formation of the oxazoline core |
| 2 | (S)-2-(2-Bromophenyl)-4-(2,2-dimethylcyclopropyl)oxazoline, Diphenylphosphine | (S)-4-(2,2-Dimethylcyclopropyl)-2-(2-(diphenylphosphanyl)phenyl)oxazoline | Introduction of the phosphine moiety |
Application in Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for creating chiral centers with high enantioselectivity and is of great importance in the pharmaceutical and fine chemical industries. nih.gov Ruthenium and Iridium complexes bearing chiral P,N ligands, such as PHOX ligands, are well-known catalysts for the asymmetric hydrogenation of various substrates. acs.org
While a PHOX ligand specifically derived from this compound has not yet been reported in an asymmetric hydrogenation context, the performance of analogous cyclopropyl-PHOX ligands in other asymmetric reactions, such as the Heck reaction, provides strong evidence of their potential. nih.govdoaj.org In the asymmetric arylation of 2,3-dihydrofuran, a palladium catalyst bearing a cyclopropyl-PHOX ligand achieved high enantioselectivities (up to 98% ee). nih.gov
The high degree of conformational rigidity and the unique steric profile imparted by the cyclopropyl group are credited with achieving such high levels of stereocontrol. It is therefore highly probable that a transition metal complex of a this compound-derived PHOX ligand would also serve as an effective catalyst for the asymmetric hydrogenation of prochiral olefins and ketones.
Table 2: Performance of an Analogous Cyclopropyl-PHOX Ligand in Asymmetric Catalysis Data from a related cyclopropyl-PHOX ligand in the asymmetric Heck reaction, indicating the potential for high enantioselectivity. nih.gov
| Ligand | Substrate | Product Enantiomeric Excess (ee) |
| Cyclopropyl-PHOX Analog | 2,3-Dihydrofuran | 98% |
| Cyclopropyl-PHOX Analog | 2,5-Dihydrofuran | 97% |
Utilization in Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Formations
Chiral 1,2-amino alcohols are a cornerstone of asymmetric synthesis, widely employed as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed reactions. nih.gov These molecules can be temporarily incorporated into a substrate, directing the stereochemical outcome of a subsequent bond-forming reaction. After the desired transformation, the auxiliary can be cleaved and recovered.
A primary application for a compound like this compound would be to serve as a chiral auxiliary. For instance, it could be reacted with a carboxylic acid to form a chiral oxazolidinone. The steric bulk of the cyclopropyl group would be expected to effectively shield one face of the molecule, directing the enolate to react with electrophiles from the less hindered direction. This strategy is a powerful method for creating stereocenters with high levels of control.
Furthermore, 1,2-amino alcohols are precursors to a vast library of chiral ligands. The nitrogen and oxygen atoms can coordinate to a metal center, creating a rigid, chiral environment around the catalytic site. This complex then mediates reactions such as reductions, oxidations, and various carbon-carbon and carbon-heteroatom bond formations, transferring its chirality to the product. While specific examples involving this compound are not present in the surveyed literature, this remains its most logical and anticipated area of application.
Catalytic Asymmetric Alkylation and Arylation
Catalytic asymmetric alkylation and arylation are fundamental C-C bond-forming reactions. The development of these transformations often relies on chiral ligands to control the enantioselectivity. Ligands derived from 1,2-amino alcohols, such as phosphinoxazolines (PHOX), are highly effective in a range of metal-catalyzed processes, including palladium-catalyzed asymmetric allylic alkylations. nih.gov
In this context, this compound could be envisioned as a precursor to a novel class of chiral ligands. The amino alcohol would first be converted to a chiral oxazoline ring. Subsequent functionalization would introduce a coordinating group, such as a phosphine, to create a bidentate ligand. A transition metal complex of this ligand, for example with palladium or copper, could then be employed in asymmetric alkylation reactions. nih.govnih.gov The unique stereoelectronic properties of the cyclopropyl group adjacent to the stereocenter could offer distinct advantages in catalyst performance and selectivity compared to more common isopropyl or phenyl substitutions.
Precursor for Specialized Organic Reagents
The most direct and well-precedented application for this compound is as a building block for more complex chiral reagents. The bifunctional nature of the 1,2-amino alcohol moiety allows for straightforward conversion into a variety of useful structures.
One of the most common transformations is the cyclization to form chiral oxazolines. This can be achieved by reacting the amino alcohol with a nitrile under acidic conditions (the Wenker synthesis) or by converting the alcohol to a leaving group followed by intramolecular cyclization. These oxazolines are not only key components of important ligand classes like PHOX and BOX, but they can also serve as chiral auxiliaries themselves in reactions such as asymmetric aza-Diels-Alder reactions.
Furthermore, the amino group or the hydroxyl group can be selectively protected, allowing the other functional group to be elaborated into different functionalities. This modular approach enables the synthesis of a diverse array of chiral ligands, catalysts, and resolving agents, all originating from the single chiral scaffold of the parent amino alcohol.
Applications in Stereoselective Polymerization and Material Science
The use of this compound in stereoselective polymerization and material science is not documented in the surveyed literature. However, chiral molecules are known to play a role in these fields. For instance, chiral catalysts are used in stereoselective polymerization to control the tacticity of the polymer chain, which in turn influences the material's physical properties such as crystallinity, melting point, and mechanical strength.
A potential, albeit speculative, application could involve using a metal complex derived from this compound to catalyze the ring-opening polymerization of lactide. The chirality of the catalyst could influence the stereochemistry of the resulting polylactic acid (PLA), a biodegradable and biocompatible polymer with significant commercial applications.
In material science, chiral molecules can be used to induce the formation of chiral superstructures, such as helical aggregates, or to create materials with specific optical properties. While this remains a theoretical application for this specific compound, it highlights a potential avenue for future research.
Computational and Theoretical Studies on 2 Amino 2 Cyclopropylpropan 1 Ol
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations are a cornerstone for understanding the three-dimensional structure and stability of molecules. For 2-Amino-2-cyclopropylpropan-1-ol, a thorough conformational analysis would be the first step in any computational investigation. This would involve mapping the potential energy surface by systematically rotating the single bonds, particularly the C-C and C-N bonds of the propanol (B110389) backbone and the bond connecting the cyclopropyl (B3062369) group.
Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVDZ) would be employed. youtube.com The goal is to identify all low-energy conformers and determine their relative stabilities, geometric parameters (bond lengths, bond angles, dihedral angles), and the energy barriers separating them. Intramolecular hydrogen bonding between the hydroxyl and amino groups is expected to play a significant role in stabilizing certain conformations, a phenomenon that has been observed in other amino alcohols. nih.gov
Table 1: Hypothetical Low-Energy Conformers of this compound and Key Geometric Parameters
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-O) | H-Bond Distance (O-H···N) (Å) |
| I (Gauche, H-bonded) | 0.00 | ~60° | ~2.1 |
| II (Anti) | Data not available | ~180° | Data not available |
| III (Gauche, non-H-bonded) | Data not available | ~-60° | Data not available |
This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. researchgate.netacs.org For this compound, several reaction types could be investigated.
For instance, the amino and alcohol groups make it a potential ligand in catalysis or a precursor in N-alkylation reactions. researchgate.net DFT calculations could model the reaction pathway of its N-alkylation with an alcohol, identifying the key transition states for alcohol oxidation, imine formation, and imine reduction. researchgate.net
Furthermore, the presence of the cyclopropyl group suggests the possibility of ring-opening reactions under certain conditions, a process that has been studied for other cyclopropane (B1198618) derivatives. researchgate.net DFT could be used to calculate the energy profiles for acid-catalyzed ring-opening, potentially leading to the formation of various isomeric products.
Table 2: Hypothetical DFT-Calculated Activation Energies for Key Reaction Steps
| Reaction Step | Catalyst | Activation Energy (kcal/mol) |
| N-Alkylation: Alcohol Oxidation | Copper(II) Acetate | Data not available |
| N-Alkylation: Imine Reduction | Copper(II) Acetate | Data not available |
| Acid-Catalyzed Ring Opening | H+ | Data not available |
This table presents potential areas of study for which DFT calculations would be highly informative.
Molecular Dynamics Simulations for Ligand-Substrate Interactions
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with other molecules, such as biological receptors or solvent molecules, over time. youtube.comnih.gov By simulating the movements of all atoms in the system, MD can reveal preferred binding modes, interaction energies, and the role of solvent in mediating these interactions.
An ab initio force field, derived from high-level quantum chemistry calculations, would be ideal for ensuring the accuracy of the simulations, as has been done for simpler molecules like cyclopropane. aip.orgnih.gov These simulations could be particularly insightful for understanding its potential biological activity by modeling its interaction with a target protein's active site. The simulations would track the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions, providing a detailed view of the binding process.
Prediction of Spectroscopic Properties
Computational methods are routinely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra could be calculated.
DFT calculations, often using the B3LYP functional, are well-suited for predicting vibrational frequencies. The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Comparing these predicted spectra with experimental data for a synthesized sample of this compound would be a critical step in its characterization. A similar approach has been successfully applied to other small molecules like 2-amino-1-phenyl-1-propanol. nih.govresearchgate.net
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR: O-H Stretch (cm⁻¹) | Data not available | Data not available |
| IR: N-H Stretch (cm⁻¹) | Data not available | Data not available |
| ¹H NMR: -CH₂OH (ppm) | Data not available | Data not available |
| ¹³C NMR: Quaternary C (ppm) | Data not available | Data not available |
This table illustrates the type of data that would be generated and compared in a joint computational-experimental study.
Computational Design of Novel Derivatives and Analogues
Building on the foundational understanding gained from the studies described above, computational methods can be used to design novel derivatives and analogues of this compound with potentially enhanced properties. For example, by systematically modifying the substituents on the cyclopropyl ring or the propanol backbone, it would be possible to tune properties like lipophilicity (logP), which is crucial for drug development. mdpi.com
Quantum chemical calculations could be used to predict how these modifications affect the molecule's electronic properties, reactivity, and conformational preferences. This in silico screening approach can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery or materials science pipeline.
Mechanistic Investigations of Reactions Involving 2 Amino 2 Cyclopropylpropan 1 Ol
Elucidation of Reaction Pathways and Intermediates
The reactions of 2-amino-2-cyclopropylpropan-1-ol are expected to proceed through various pathways, largely dictated by the reaction conditions and the nature of the reagents. Key reactive sites include the nucleophilic amino group, the hydroxyl group, and the strained C-C bonds of the cyclopropane (B1198618) ring.
Pathways Involving the Cyclopropane Ring: A significant body of research focuses on the C-C bond cleavage of cyclopropylamine derivatives. acs.org The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under various conditions, including polar, pericyclic, radical-based, and C-C bond activation processes. acs.org
One common pathway involves the single-electron oxidation of the amine, which generates a nitrogen-centered radical cation. This intermediate can then undergo rapid ring opening of the adjacent cyclopropane ring. acs.org This mechanism has been implicated in the metabolism of drugs containing cyclopropylamine motifs, where cytochrome P450-mediated oxidation leads to reactive ring-opened intermediates capable of forming covalent adducts with proteins. hyphadiscovery.comnih.gov For this compound, such a pathway could lead to the formation of iminium or enamine intermediates after ring cleavage.
Computational studies on the gas-phase pyrolysis of cyclopropylamine have explored various dehydrogenation and rearrangement pathways, highlighting the complexity of reactions even under thermal conditions. researchgate.net These studies suggest that multiple mechanistic routes, including concerted transition states and the formation of intermediates like allylamine, are possible. researchgate.net
Pathways Involving Amino and Hydroxyl Groups: The amino and hydroxyl groups can participate in a wide range of reactions typical of these functionalities. For instance, in reactions with electrophiles like epoxides, the amino group acts as a nucleophile. Computational studies on the aminolysis of epoxides by amines have been used to predict reaction products and explain observed reactivity, considering the conformational lability of the reagents and transition states. researchgate.net Similarly, theoretical investigations into the reaction of the related 2-amino-2-methyl-1-propanol (AMP) with CO2 have elucidated the formation of carbamate and bicarbonate products through zwitterionic intermediates. researchgate.net
The presence of both an amino and a hydroxyl group allows for the formation of intramolecular hydrogen bonds, which can influence the reactivity and conformation of the molecule and any intermediates formed.
A summary of potential reaction pathways is presented in the table below.
| Reaction Type | Key Reactive Site | Potential Intermediates | Potential Products |
| Oxidative Ring Opening | Cyclopropane Ring / Amino Group | Radical cation, Iminium ion | Ring-opened aldehydes/ketones, Heterocycles |
| Nucleophilic Addition | Amino Group | Zwitterion | Substituted amino alcohols |
| Thermal Rearrangement | Cyclopropane Ring | Diradicals, Allylic species | Isomeric unsaturated amines |
| Cycloaddition | Cyclopropylamine Moiety | Radical intermediates | Cyclopentylamine derivatives rsc.org |
Kinetic Isotope Effect Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific C-H (or other) bond is broken in the rate-determining step of a reaction. youtube.com By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is undergoing cleavage or significant rehybridization in the transition state.
For reactions involving this compound, KIE studies could provide critical insights into several mechanistic questions:
Cyclopropane Ring Opening: If a reaction is proposed to proceed via hydrogen abstraction from the cyclopropane ring in the rate-limiting step, substituting one of the cyclopropyl (B3062369) hydrogens with deuterium should result in a primary KIE (kH/kD > 1). Conversely, the absence of a significant KIE would suggest that C-H bond breaking is not rate-determining. For example, a study on the gas-phase isomerization of cyclopropylamine and its N-deuterated analog showed a kH/kD ratio near 1.06, indicating that the migration of hydrogen from the amine group is not involved in the rate-determining step. researchgate.net
Reactions at the Amino or Hydroxyl Group: Deuterium labeling of the N-H or O-H bonds could elucidate the role of proton transfer in the reaction mechanism. A significant primary KIE would be expected if proton abstraction from the nitrogen or oxygen is the rate-determining step.
Secondary KIEs: Even when a C-H bond is not broken, a change in its bonding environment (e.g., a change in hybridization from sp3 to sp2) between the reactant and the transition state can lead to a secondary KIE. youtube.com These effects are typically smaller (kH/kD ≈ 0.7–1.5) but can provide valuable information about the structure of the transition state. For instance, studying the reaction at the stereocenter by replacing one of the methyl protons (if present in an analog) could reveal details about the transition state geometry.
The table below outlines potential KIE experiments and their mechanistic implications for reactions of this compound.
| Isotopic Label Position | Type of KIE | Expected kH/kD Value | Mechanistic Implication |
| Cyclopropyl C-H | Primary | > 2 | C-H bond cleavage is rate-determining |
| Amino N-H | Primary | > 2 | N-H bond cleavage (proton transfer) is rate-determining |
| Hydroxyl O-H | Primary | > 2 | O-H bond cleavage (proton transfer) is rate-determining |
| Alpha-Carbon C-H | Secondary | 0.7 - 1.5 | Change in hybridization at the stereocenter in the transition state |
Transition State Characterization
The characterization of transition states (TS) is fundamental to understanding reaction mechanisms, selectivity, and kinetics. While direct experimental observation of transition states is extremely challenging, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for locating and characterizing TS structures.
For reactions involving this compound, computational studies could be employed to:
Map Potential Energy Surfaces: Calculations can map the energy landscape connecting reactants, intermediates, transition states, and products, allowing for the identification of the lowest energy pathway.
Determine Activation Energies: The calculated energy difference between the reactants and the transition state provides the activation barrier, which is directly related to the reaction rate. For example, DFT calculations have been used to determine activation barriers for the reaction of amines with epoxides, explaining differences in reactivity. researchgate.net
Elucidate Stereoselectivity: By comparing the activation energies of transition states leading to different stereoisomers, the origins of stereoselectivity can be understood. DFT studies on the tandem Heck–cyclopropane ring-opening reaction of cyclopropyl diols have shed light on the mechanism governing regio- and stereoselectivity. acs.org In reactions of chiral amino alcohols, computational methods can model the chairlike Zimmerman–Traxler transition state to predict stereochemical outcomes. nih.gov
Analyze TS Geometry: The geometry of a calculated transition state provides a snapshot of the bond-making and bond-breaking processes. For instance, in a proposed concerted but asynchronous aminolysis of an epoxide, the TS structure showed that a proton transfer was occurring while the new C-N bond was still forming. researchgate.net
The following table summarizes key parameters obtained from computational transition state characterization and their significance.
| Calculated Parameter | Significance |
| Activation Energy (ΔE‡) | Determines the kinetic feasibility and rate of a reaction pathway. |
| Gibbs Free Energy of Activation (ΔG‡) | Provides a more accurate prediction of reaction rates by including entropic and thermal effects. |
| Imaginary Frequency | A single imaginary frequency confirms that a calculated structure is a true transition state. |
| Bond Lengths and Angles | Reveal the extent of bond formation and cleavage in the transition state structure. |
| Dihedral Angles | Crucial for understanding the steric and electronic interactions that determine stereoselectivity. |
Role of Non-Covalent Interactions in Stereocontrol
Non-covalent interactions (NCIs), such as hydrogen bonding, van der Waals forces, and electrostatic interactions, play a critical role in controlling the stereochemical outcome of many chemical reactions. mdpi.comacs.org In reactions involving a chiral molecule like this compound, both intramolecular and intermolecular NCIs can significantly influence the facial selectivity of an approaching reagent.
Intramolecular Hydrogen Bonding: The proximate amino and hydroxyl groups can form an intramolecular hydrogen bond, creating a more rigid, chelated structure. This conformation can block one face of the molecule, directing an incoming reagent to the opposite, less hindered face, thereby enhancing stereoselectivity.
Catalyst-Substrate Interactions: In catalyzed reactions, particularly those employing chiral catalysts like phosphoric acids or thioureas, NCIs are paramount. mdpi.comacs.org The catalyst can engage in multiple hydrogen bonds with both the nucleophile and the electrophile, organizing them within a well-defined chiral pocket in the transition state. mdpi.com For this compound, the amino and hydroxyl groups provide ideal handles for such interactions, enabling precise stereocontrol. The bifunctional nature of many organocatalysts allows them to activate the electrophile via one site (e.g., a Brønsted acid) and orient the nucleophile via another (e.g., a hydrogen-bond donor). mdpi.com
Substrate-Reagent Interactions: Even in uncatalyzed reactions, hydrogen bonding between the amino alcohol and a reagent can influence the transition state geometry. For example, a reagent might preferentially interact with the hydroxyl group, and this interaction could sterically guide the subsequent reaction at a different part of the molecule.
The importance of NCIs in dictating stereoselectivity has been demonstrated in numerous systems, including the diastereoselective reactions of chiral amino alcohol complexes and enantioselective organocatalysis. mdpi.comnih.gov
| Type of NCI | Interacting Groups | Potential Effect on Stereocontrol |
| Intramolecular H-Bond | -NH2 and -OH | Conformation rigidification, facial blocking |
| Intermolecular H-Bond | Substrate (-NH2, -OH) and Catalyst/Reagent | Formation of a chiral transition state assembly, enhanced enantioselectivity |
| Steric Repulsion | Cyclopropyl group, Substituents | Directing incoming reagents to the less hindered face |
| Electrostatic Interactions | Polar groups on substrate and reagent | Pre-organization of reactants, stabilization of charged transition states |
In Situ Spectroscopic Monitoring of Reactions
In situ spectroscopic techniques are invaluable for mechanistic investigations as they allow for the real-time monitoring of a reaction mixture without the need for sampling and quenching. mt.comyoutube.com This provides direct information on the concentration profiles of reactants, intermediates, and products, enabling the determination of reaction kinetics and the detection of transient species.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Both FTIR and Raman spectroscopy are forms of vibrational spectroscopy that provide information about the functional groups present in a molecule. mt.comclairet.co.uk They are well-suited for monitoring reactions involving this compound by tracking the disappearance of reactant peaks (e.g., N-H or O-H stretches) and the appearance of product peaks. irdg.org Attenuated Total Reflectance (ATR) probes for FTIR and immersion probes for Raman allow for continuous monitoring in solution. clairet.co.uk Raman can be particularly useful for studying reactions in aqueous media, where the water signal is weak, and for monitoring changes in non-polar bonds like the C-C bonds of the cyclopropane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is a powerful technique for obtaining detailed structural information about all species in a reaction mixture. rsc.org By acquiring spectra at regular intervals, one can follow the conversion of reactants to products and identify the structure of any observable intermediates. For chiral molecules like this compound, chiral shift reagents can be used within the NMR tube to monitor the enantiomeric excess of products as the reaction progresses. rsc.orgacs.org
The data obtained from these techniques can be used to generate reaction progress curves, which are essential for deriving kinetic parameters and validating proposed reaction mechanisms.
| Spectroscopic Technique | Information Obtained | Advantages for Studying this compound Reactions |
| FTIR Spectroscopy | Changes in functional groups, reaction kinetics | Excellent for tracking changes in polar bonds (-OH, -NH2, C=O). Widely available. irdg.org |
| Raman Spectroscopy | Changes in functional groups (especially non-polar), kinetics, polymorphic forms | Complementary to FTIR, strong signal for C-C bonds (cyclopropane), low interference from water. clairet.co.uk |
| NMR Spectroscopy | Detailed structural information, quantification of all species, stereochemistry | Unambiguous identification of intermediates and products, can monitor stereoselectivity in real-time. rsc.org |
Future Research Directions and Emerging Opportunities for 2 Amino 2 Cyclopropylpropan 1 Ol
Exploration in New Catalytic Systems
The presence of both a primary amine and a hydroxyl group makes 2-Amino-2-cyclopropylpropan-1-ol a promising candidate for use as a chiral ligand in asymmetric catalysis. Amino alcohols are well-established as effective ligands for a range of metal-catalyzed reactions, including reductions and alkylations. Future research could focus on synthesizing chiral variants of this compound and evaluating their effectiveness in catalytic systems. The synthesis of rhodium nanoparticles stabilized by chiral ligands for use in enantioselective hydrogenation reactions of prochiral compounds is an area where derivatives could be applied. researchgate.net The cyclopropyl (B3062369) moiety can influence the steric and electronic properties of the catalytic complex, potentially leading to novel reactivity and selectivity.
Development of Sustainable Synthesis Routes
The principles of green chemistry offer a framework for developing more environmentally friendly methods for synthesizing this compound and its derivatives. nih.gov Research into sustainable routes could explore several avenues:
Mechanochemistry: Solvent-free reaction methods, such as manual grinding or vortex mixing, could reduce waste and energy consumption. researchgate.net
Biocatalysis: The use of enzymes for organic transformations provides exceptional selectivity and efficiency under mild, environmentally friendly conditions. nih.gov Investigating enzymatic routes for the synthesis of this amino alcohol could be a significant step forward.
Reusable Catalysts: The synthesis of related cyclopropyl compounds has been achieved using reusable solid acid catalysts like Amberlyst-35, which can be recovered and reused, minimizing waste. nih.govresearchgate.net Applying similar heterogeneous catalysts to the synthesis of this compound is a key research direction.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that could be applied to optimize production. researchgate.net
Integration into Flow Chemistry Methodologies
Continuous-flow synthesis is rapidly becoming a transformative technology in chemical manufacturing, offering advantages in scalability, safety, and control over reaction conditions. The synthesis of related arylthio-cyclopropyl carbonyl compounds has been successfully demonstrated in a continuous-flow system using a packed-bed reactor with a reusable catalyst. nih.govresearchgate.net This precedent suggests that a similar approach could be developed for this compound. Future work would involve designing a flow reactor setup, possibly using immobilized catalysts or reagents, to enable a safe, efficient, and scalable production process. This is particularly advantageous when dealing with potentially hazardous reagents or exothermic reactions. researchgate.net
Applications in Medicinal Chemistry and Drug Discovery (excluding dosage/administration)
The cyclopropyl group is a "privileged motif" found in numerous bioactive molecules and pharmaceuticals due to its unique conformational properties. researchgate.net Cyclopropyl amino acids and their derivatives are known to be useful as enzyme inhibitors and can be incorporated into peptides to enhance bioactivity. wipo.int
This compound can serve as a valuable building block for creating a diverse library of compounds for drug discovery. For instance, derivatives of cyclopropyl-containing amino acids and boronic acids have been investigated as proteasome inhibitors for potential cancer treatment. google.com The structural analogue, (S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol, is used as a chiral building block in chemical synthesis. bldpharm.com Furthermore, 2-aminopyrimidine (B69317) derivatives have shown potential as β-glucuronidase inhibitors. nih.gov By using this compound as a starting material, medicinal chemists could synthesize novel analogues of these and other important classes of therapeutic agents.
Novel Material Science Applications
The bifunctional nature of this compound (containing both amine and alcohol groups) makes it a candidate for applications in material science. The closely related compound 2-Amino-2-methyl-1-propanol is used as an effective emulsifier for materials like polyethylene (B3416737) and wax and as a neutralizing amine in water-borne coatings, where it contributes to higher gloss and water resistance. atamanchemicals.com
Future research could explore the use of this compound as:
A monomer in the synthesis of novel polyamides or polyurethanes. The amine and hydroxyl groups can react to form these polymers, with the cyclopropyl group adding unique steric and physical properties to the resulting material.
A cross-linking agent or curing agent for epoxy resins.
A functional additive in coatings and adhesives to improve properties such as adhesion, pH stability, and corrosion resistance. atamankimya.com
A building block for creating functional surfactants.
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Insights
A thorough understanding of the structure and behavior of this compound is essential for its application. Advanced analytical techniques are crucial for this purpose. While detailed experimental data for this specific molecule is not widely published, standard methods used for similar compounds like 2-Amino-2-methyl-1-propanol include NMR, FTIR, and UV-Vis spectroscopy for structural identification and HPLC and GC for purity analysis. atamanchemicals.com
Mass spectrometry is another key tool. Predicted Collision Cross Section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated to aid in identification in complex mixtures. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 116.10700 | 122.1 |
| [M+Na]⁺ | 138.08894 | 130.5 |
| [M-H]⁻ | 114.09244 | 125.2 |
| [M+NH₄]⁺ | 133.13354 | 139.0 |
| [M+K]⁺ | 154.06288 | 128.4 |
| [M+H-H₂O]⁺ | 98.096980 | 117.3 |
This data is predicted using CCSbase and provides a theoretical basis for analytical identification.
Further research employing these techniques will provide deeper mechanistic insights into reactions involving this compound, helping to optimize its synthesis and unlock its full potential in the various fields discussed.
Q & A
What are the optimal synthetic routes for 2-Amino-2-cyclopropylpropan-1-ol, and how does the cyclopropane moiety influence reaction conditions?
The synthesis of this compound involves strategies to stabilize the cyclopropane ring during amino group introduction. Evidence from analogous compounds (e.g., 1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-ol) suggests nucleophilic substitution or reductive amination under inert atmospheres (N₂/Ar) to prevent oxidation . The cyclopropane ring’s strain increases sensitivity to harsh conditions, requiring low temperatures (0–10°C) and pH control (neutral to mildly basic) to avoid ring-opening side reactions. Catalytic hydrogenation or LiAlH₄-mediated reductions in anhydrous THF are common, with careful exotherm management . Post-synthesis, chromatographic purification (silica gel, ethyl acetate/hexane) is critical to isolate stereoisomers, achieving >90% purity .
How should researchers assess the stability of this compound under varying experimental conditions?
Stability studies should include:
- Thermal analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
- pH profiling : Incubation across pH 1–13 to assess hydrolysis susceptibility, particularly at the cyclopropane-amine junction.
- Light/oxidizer exposure : Accelerated stability testing under UV light or with H₂O₂ to evaluate photodegradation/oxidation pathways.
Evidence from similar amino alcohols indicates stability under standard lab conditions (25°C, dry N₂) but degradation under extreme pH (>12 or <2) or temperatures >80°C .
What advanced analytical techniques confirm the stereochemical purity of this compound?
- Chiral HPLC : Paired with polarimetric detection to resolve enantiomers (e.g., Chiralpak® columns, hexane/isopropanol mobile phase).
- X-ray crystallography : For absolute configuration determination, especially when novel stereocenters are present .
- NMR spectroscopy : 2D NOESY or ROESY to probe spatial proximity of protons adjacent to the cyclopropane ring.
For example, stereochemical analysis of (1S,2S)-1-Amino-1-(2-chlorophenyl)propan-2-ol relied on X-ray to validate configurations .
How does the cyclopropane ring influence the nucleophilic reactivity of this compound compared to acyclic analogs?
The cyclopropane ring’s angle strain enhances electrophilicity at the β-carbon, accelerating nucleophilic attacks (e.g., alkylation or acylation). However, this strain also increases susceptibility to ring-opening under strong acidic/basic conditions. Kinetic studies using ¹H NMR (e.g., monitoring reaction progress in D₂O/CD₃CN) reveal faster reaction rates at the cyclopropane-adjacent amine compared to non-cyclic analogs . Computational modeling (DFT) can further predict regioselectivity in such reactions .
What safety protocols are essential for handling this compound in laboratory settings?
Based on Safety Data Sheets (SDS) for structurally related amino alcohols:
- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (Category 1B/2 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks, as amino alcohols often exhibit low flammability (Category 4) but may release irritant vapors .
- Spill management : Neutralize with dilute acetic acid (for basic residues) and adsorb with inert materials (e.g., vermiculite) .
How can contradictions in reported biological activities of this compound derivatives be resolved methodologically?
- Assay standardization : Replicate studies under uniform conditions (e.g., cell lines, incubation times).
- Purity verification : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products.
- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assays) to cross-validate results.
Evidence from similar compounds highlights variability due to impurities or stereochemical inconsistencies .
What purification strategies effectively separate diastereomers of this compound?
- Fractional crystallization : Use ethanol/water mixtures (4:1 v/v) at 4°C to exploit solubility differences between stereoisomers.
- Preparative chiral chromatography : Employ cellulose-based chiral columns (e.g., Daicel®) with isocratic elution.
- Derivatization : Convert amines to diastereomeric salts (e.g., with tartaric acid) for easier separation .
Which computational models best predict the binding interactions of this compound with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide to screen against serine hydrolases (e.g., acetylcholinesterase).
- Molecular dynamics (MD) : GROMACS or AMBER for simulating ligand-protein stability over 100-ns trajectories.
- QSAR modeling : Train models using IC₅₀ data from analogs to predict activity trends.
Studies on similar amino alcohols emphasize the role of the cyclopropane ring in enhancing binding via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
